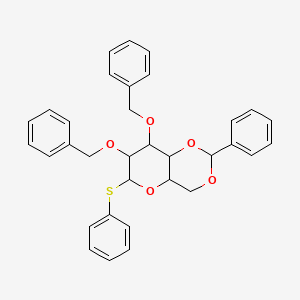
Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-a-D-thiomannopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-a-D-thiomannopyranoside (CAS No. 903881-30-1) is a remarkable compound with significant anti-cancer properties. Its structure features a mannose derivative with multiple benzyl and phenyl groups attached to the sugar backbone. Let’s explore its synthesis, reactions, applications, and more.
Preparation Methods
Synthetic Routes:: The synthesis of Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-a-D-thiomannopyranoside involves several steps. One common approach includes the following:
Protection of Mannose Hydroxyl Groups: Benzyl groups are selectively added to the hydroxyl groups at positions 2, 3, and 6 of mannose.
Formation of Benzylidene Acetal: The compound’s unique benzylidene acetal is formed by reacting the protected mannose with an appropriate reagent.
Thioether Formation: Introduction of the thioether group (phenylthio) at position 1 using a suitable sulfur-containing reagent.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route remains consistent. Optimization for yield, purity, and cost-effectiveness is crucial.
Chemical Reactions Analysis
Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-a-D-thiomannopyranoside undergoes various reactions:
Reductive Opening of Benzylidene Acetal: Treatment with hydride donors (e.g., LiAlH₄) selectively cleaves the benzylidene acetal, yielding the corresponding benzyl-type ether.
Substitution Reactions: The thioether group can participate in substitution reactions.
Oxidation and Reduction: Depending on reaction conditions, oxidation or reduction of specific functional groups may occur.
Common reagents include hydride donors, Lewis acids, and sulfur-containing compounds.
Scientific Research Applications
Chemistry::
Glycosylation Studies: Researchers use Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-a-D-thiomannopyranoside as a model compound for glycosylation reactions.
Carbohydrate Chemistry: Its unique structure contributes to understanding carbohydrate reactivity.
Anti-Cancer Properties: this compound shows promise as an anti-cancer agent.
Cellular Signaling: Investigating its effects on cellular pathways is essential.
Chemical Synthesis: Used as a building block in organic synthesis.
Mechanism of Action
The compound likely exerts its anti-cancer effects by interfering with cellular processes, potentially targeting specific receptors or pathways. Further research is needed to elucidate the precise mechanism.
Comparison with Similar Compounds
Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-a-D-thiomannopyranoside stands out due to its unique combination of benzyl and phenyl groups. Similar compounds include other thiomannopyranosides and benzylidene acetals.
Properties
IUPAC Name |
2-phenyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32O5S/c1-5-13-24(14-6-1)21-34-30-29-28(23-36-32(38-29)26-17-9-3-10-18-26)37-33(39-27-19-11-4-12-20-27)31(30)35-22-25-15-7-2-8-16-25/h1-20,28-33H,21-23H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTRYCJSIFGZHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)SC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














